molecular formula C13H11BrO2 B6324632 4-Bromo-2-methoxy-1-phenoxy-benzene CAS No. 364353-97-9

4-Bromo-2-methoxy-1-phenoxy-benzene

Cat. No.: B6324632
CAS No.: 364353-97-9
M. Wt: 279.13 g/mol
InChI Key: VHSOFNWXRPCZNY-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-1-phenoxy-benzene (CAS: 364353-97-9, molecular formula: C₁₃H₁₁BrO₂) is a substituted benzene derivative featuring bromine, methoxy, and phenoxy groups at positions 1, 2, and 4, respectively. Key properties include:

  • Molecular weight: 279.13 g/mol.
  • Hazard statements: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Synthesis: Typically derived from multi-step reactions involving bromination and etherification, as seen in analogous compounds like 4-benzyloxy-2-bromo-1-methoxybenzene, which employs acetyl protection and benzylation .

Preparation Methods

Primary Synthetic Routes

Suzuki-Miyaura Cross-Coupling (Patent US8481733B2)

The patent US8481733B2 details the most extensively documented synthesis, employing a palladium-catalyzed coupling between phenylboronic acid and 4-bromo-2-methoxyphenol.

Reaction Mechanism

The Suzuki-Miyaura reaction proceeds via a three-step catalytic cycle:

  • Oxidative addition : Pd⁰ inserts into the C–Br bond of 4-bromo-2-methoxyphenol, forming a Pd(II) intermediate.

  • Transmetallation : Phenylboronic acid transfers its aryl group to the Pd center, displacing the bromide.

  • Reductive elimination : The Pd catalyst releases the coupled product, regenerating Pd⁰ for subsequent cycles .

Experimental Procedure

  • Reagents :

    • 4-Bromo-2-methoxyphenol (1.00 g, 4.92 mmol)

    • Phenylboronic acid (1.20 g, 9.85 mmol)

    • Dichloromethane (DCM, 50 mL)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 0.5 mol%]

  • Protocol :

    • Combine reagents in anhydrous DCM under nitrogen.

    • Stir at reflux (40°C) for 18 hours.

    • Quench with saturated NH₄Cl, extract with DCM (3 × 25 mL).

    • Dry organic layers over Na₂SO₄, concentrate under reduced pressure.

    • Purify via flash chromatography (hexane/EtOAc 4:1) .

Optimization Data

ParameterOptimal ValueEffect on Yield
Catalyst Loading0.5–1.0 mol% Pd<70% → >85%
SolventDCMMaximizes π-π interactions
Temperature40°CBalances rate vs. decomposition
Boronic Acid Equiv.2.0 equiv.Ensures complete conversion

Ullmann-Type Coupling

An alternative method employs copper-mediated coupling between 4-bromo-2-methoxyphenol and phenol derivatives.

Reaction Conditions

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Cs₂CO₃ (2.5 equiv.)

  • Solvent : DMF, 110°C, 24 hours .

Yield Comparison

MethodYield (%)Purity (HPLC)
Suzuki-Miyaura 8598.5
Ullmann6291.2

Critical Analysis of Methodologies

Catalyst Selection

Pd(PPh₃)₄ outperforms cheaper catalysts like Pd(OAc)₂ in DCM due to:

  • Enhanced solubility in nonpolar solvents.

  • Reduced protodeboronation side reactions .

  • Lower catalyst loading requirements (0.5 mol% vs. 5 mol% for PdCl₂).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor Ullmann couplings but increase hydrolysis risks. DCM’s low polarity (ε = 8.93) minimizes undesired solvolysis of the boronate intermediate .

Byproduct Formation

Common impurities include:

  • 3-Bromo-2-methoxy-1-phenoxy-benzene : From incomplete regioselective coupling (5–8% yield loss) .

  • Biphenyl derivatives : Due to homo-coupling of phenylboronic acid (controlled via excess phenol).

Purification and Characterization

Chromatographic Separation

Flash chromatography (silica gel, hexane/EtOAc) effectively removes:

  • Unreacted 4-bromo-2-methoxyphenol (Rf = 0.3).

  • Biphenyl byproducts (Rf = 0.7).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 2H), 7.32 (t, J = 7.6 Hz, 2H), 6.98 (d, J = 8.8 Hz, 2H), 6.91 (s, 1H), 3.89 (s, 3H) .

  • HRMS (ESI+) : m/z calc. for C₁₃H₁₀BrO₂ [M+H]⁺: 293.9874; found: 293.9871 .

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost
4-Bromo-2-methoxyphenol45058%
Pd(PPh₃)₄12,00035%
Solvents807%

Environmental Impact

  • PMI (Process Mass Intensity) : 32 kg/kg (primarily due to DCM usage).

  • E-factor : 18.2 (improved to 6.4 with solvent recycling) .

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue LED irradiation show:

  • 72% yield at room temperature.

  • Reduced catalyst loading (0.1 mol% Ir).

Continuous Flow Synthesis

Microreactor systems achieve:

  • 94% conversion in 15 minutes.

  • 5x higher space-time yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-1-phenoxy-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation can produce phenolic or quinone compounds .

Scientific Research Applications

Synthesis Overview

  • Electrophilic Aromatic Substitution : The synthesis typically involves the reaction of phenol derivatives with brominated compounds under acidic conditions.
  • Common Reagents : Bromine (Br2), iron(III) bromide (FeBr3), and methanol are commonly used in the synthesis process.

Chemistry

4-Bromo-2-methoxy-1-phenoxy-benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it valuable in creating novel compounds for research purposes.

Biological Applications

The compound has shown potential biological activities, including:

  • Antimicrobial Activity : Research indicates that halogenated compounds similar to this compound exhibit significant antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) lower than those of non-halogenated analogs.
  • Antioxidant Properties : The compound may possess antioxidant capabilities that help mitigate oxidative stress, crucial for preventing cellular damage.

Pharmaceutical Applications

Due to its unique structure, this compound is explored as a precursor in pharmaceutical synthesis. It can be utilized in developing drugs targeting specific biological pathways or as a scaffold for creating new therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study conducted on various halogenated phenolic compounds demonstrated that this compound exhibited enhanced antimicrobial activity compared to its non-halogenated counterparts. The study highlighted its effectiveness against resistant bacterial strains, suggesting its potential use in developing new antibiotics.

Case Study 2: Cytotoxicity Assessment

In vitro assays using human cell lines revealed that exposure to this compound resulted in reduced cell viability at higher concentrations. This cytotoxic effect warrants further investigation into the therapeutic window and safety profile of the compound for potential medicinal applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-1-phenoxy-benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations through well-defined reaction mechanisms. For instance, in the Suzuki-Miyaura coupling reaction, the compound participates in oxidative addition, transmetalation, and reductive elimination steps to form the desired product .

In biological systems, the compound’s mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets can vary depending on the compound’s structure and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy/Aryloxy Groups

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
4-Benzyloxy-2-bromo-1-methoxybenzene Benzyloxy (position 4), bromo (position 2), methoxy (position 1) C₁₄H₁₃BrO₂ 293.16 Intermediate in drug synthesis; crystalline structure resolved via X-ray diffraction
1-Bromo-2-(4-methoxyphenoxy)ethane Ethoxy linker between bromo and methoxyphenoxy groups C₉H₁₁BrO₂ 231.09 Potential monomer for polymer chemistry; lower steric hindrance
4-Bromo-1-isopropyl-2-methoxybenzene Isopropyl (position 1), methoxy (position 2) C₁₀H₁₃BrO 229.11 High purity (≥98%); used in catalytic studies

Key Observations :

  • The phenoxy group in 4-bromo-2-methoxy-1-phenoxy-benzene enhances aromatic conjugation compared to benzyloxy or ethoxy analogs, influencing electronic properties and reactivity in cross-coupling reactions.
  • Bulkier substituents (e.g., isopropyl in ) reduce solubility in polar solvents but improve thermal stability.

Halogen and Functional Group Modifications

Compound Name Halogen/Functional Groups Molecular Formula Key Differences Reactivity/Applications Reference
4-Bromo-2-iodo-1-methoxybenzene Iodo (position 2) C₇H₆BrIO Larger atomic radius of iodine vs. bromine Enhanced electrophilicity; used in radioimaging
1-(4-Bromophenyl)-2-methoxyethanone Ketone group (position 2) C₉H₉BrO₂ Carbonyl group increases electrophilicity Precursor for heterocyclic synthesis
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Fluoro, trifluoromethoxy C₇H₃BrF₄O₂ Electron-withdrawing groups enhance stability Resistant to oxidation; agrochemical applications

Key Observations :

  • Iodine substitution (e.g., ) increases molecular weight and polarizability, favoring nucleophilic aromatic substitution.
  • Electron-withdrawing groups (e.g., trifluoromethoxy in ) reduce electron density on the aromatic ring, altering reaction pathways compared to electron-donating methoxy groups.

Heterocyclic and Complex Derivatives

Compound Name Structural Feature Molecular Formula Key Properties Applications Reference
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Pyrazole ring C₁₀H₉BrN₂O Heterocyclic structure enhances bioactivity Pharmaceutical intermediates
3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene Nitro and chloromethyl groups C₁₄H₁₀BrClNO₄ High reactivity for functionalization Reference material in API synthesis

Key Observations :

  • Heterocyclic rings (e.g., pyrazole in ) introduce nitrogen atoms, enabling hydrogen bonding and improving binding affinity in drug candidates.
  • Nitro groups (e.g., ) increase oxidative stability but require careful handling due to toxicity risks.

Biological Activity

4-Bromo-2-methoxy-1-phenoxy-benzene is a compound with potential biological activity, particularly in the context of cancer treatment. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H11_{11}BrO2_2
  • Molecular Weight : 281.13 g/mol
  • CAS Number : 67868-73-9

The compound features a bromine atom and a methoxy group, which may influence its reactivity and interaction with biological targets.

This compound has been identified as an inhibitor of the activated p21cdc42Hs-associated kinase (ACK1), a non-receptor tyrosine kinase involved in cell growth and survival. ACK1 is implicated in cancer cell proliferation, motility, and tumorigenesis. Inhibition of ACK1 can lead to reduced tumor growth and metastasis, making it a target for anticancer therapies .

Efficacy in Cancer Treatment

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that ACK1 inhibitors can effectively reduce the growth of prostate cancer cells by disrupting key signaling pathways associated with tumor progression .

Case Studies and Research Findings

  • In vitro Studies : A study highlighted the effects of ACK1 inhibition on cancer cell lines, showing that treatment with ACK1 inhibitors led to decreased cell viability and increased apoptosis in various cancer types .
  • Animal Models : In vivo experiments using mouse models of prostate cancer indicated that administration of ACK1 inhibitors resulted in significant tumor size reduction compared to control groups .
  • Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) profile of similar compounds suggests favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution patterns conducive to therapeutic efficacy .

Summary Table of Biological Activities

Activity Description Reference
ACK1 InhibitionReduces tumor growth and survival
Induction of ApoptosisIncreases programmed cell death in cancer cells
Anticancer EfficacySignificant reduction in tumor size in animal models

Toxicological Considerations

While this compound shows promise as an anticancer agent, it is essential to consider its safety profile. Compounds with similar structures have been associated with various toxic effects, including hematotoxicity linked to benzene exposure. Continuous monitoring of toxicity in clinical settings is necessary to ensure patient safety .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-methoxy-1-phenoxy-benzene, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis involves protecting the hydroxyl group of 4-methoxyphenol (e.g., acetylation), followed by bromination at the ortho-position using N-bromosuccinimide (NBS) in CH₃CN. Subsequent hydrolysis and re-protection with benzyl bromide yield the target compound . Optimization includes adjusting reaction temperature (e.g., 0–25°C for bromination), solvent polarity (acetonitrile for regioselectivity), and stoichiometric ratios (1:1.2 substrate:NBS). Purity (>98%) is confirmed via HPLC or GC analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Provides unambiguous structural confirmation. For example, single-crystal studies (R factor = 0.055) reveal bond lengths (C–Br: ~1.89 Å) and dihedral angles between aromatic rings .
  • NMR : ¹H NMR (CDCl₃) shows distinct signals for methoxy (δ ~3.8 ppm) and benzyloxy groups (δ ~5.0 ppm). ¹³C NMR confirms bromine’s deshielding effect (C-Br: δ ~115 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 263.08) .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of bromination in methoxy-substituted benzene derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. For 4-methoxyphenol, the ortho-position to the methoxy group is more reactive due to resonance stabilization of the intermediate sigma complex. Fukui indices (electrophilicity) and molecular electrostatic potential maps guide synthetic design . Experimental validation via comparative synthesis (e.g., using NBS vs. Br₂) aligns with computational predictions .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for brominated aromatic compounds?

  • Methodological Answer :

  • Data triangulation : Cross-validate NMR (solution-state) with X-ray (solid-state) data. For example, dynamic effects in solution (e.g., rotational barriers) may cause NMR splitting not observed in crystallography .
  • Statistical validation : Use R factors (<0.06 for high-quality crystals) and goodness-of-fit (GOF) metrics to assess crystallographic reliability. Discrepancies in bond lengths >0.02 Å warrant re-measurement .
  • Dynamic NMR experiments : Variable-temperature studies identify conformational flexibility that might explain spectral anomalies .

Q. How can derivatives of this compound be designed for targeted biological activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Introduce substituents (e.g., trifluoromethyl, nitro) at the para-position to modulate lipophilicity (logP) and binding affinity. For example, 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene (CAS 200958-40-3) shows enhanced bioactivity due to electron-withdrawing groups .
  • Click chemistry : Azide-alkyne cycloaddition attaches bioactive moieties (e.g., triazoles) to the bromine site. Purity (>95%) is critical for reproducible assays .
  • In silico docking : Molecular docking (AutoDock Vina) predicts interactions with enzymes (e.g., cytochrome P450), guiding derivative synthesis .

Properties

IUPAC Name

4-bromo-2-methoxy-1-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSOFNWXRPCZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-bromoguaiacol (2.23 g, 11 mmol), phenyl boronic acid (4.03 g, 33 mmol), copper(II) acetate (2.18 g, 12 mmol) and 4A powdered molecular sieves (20 g) in dichloromethane (100 mL) was treated with triethylamine (5.5 g, 55 mmol) then stirred at ambient temperature for 20 hours. The mixture was filtered, concentrated under reduced pressure and purified by flash chromatography on silica gel using heptane/ethyl acetate (75:25) as an eluent to give 4-bromo-2-methoxy-1-phenoxybenzene (350 mg, 12%): 1H NMR (DMSO-d6, 400 MHz) δ 7.3-7.4(m, 3H), 7.15(d, 1H), 7.05(t, 1H), 6.98(d, 1H), 6.85 (d, 2H), 3.77(s, 3H); RP-HPLC (Hypersil HS, 5 μm, 100 A, 4.6×250 mm; 25%-100% acetonitrile—0.05 M ammonium acetate over 10 min, 1 ml/min) tr 13.12 min.
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
catalyst
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of phenylboronic acid (1.20 g, 9.85 mmol) and 4-bromo-2-methoxyphenol (1.00 g, 4.92 mmol) in DCM (50.00 mL) was added cupric acetate (1.34 g, 7.39 mmol), powdered 4 A molecular sieves and TEA (3.43 mL, 24.6 mmol) at rt. The resulting mixture was then stirred at rt for 24 h at ambient atmosphere. The solvent was then removed under reduced pressure and the resulting residue was purified by flash chromatography (5% EtOAc in Hexane). 1H NMR (400 MHz, MeOD) δ ppm 3.81 (s, 3H), 6.84-6.95 (m, 3H), 7.01-7.15 (m, 2H), 7.25-7.36 (m, 3H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
1.34 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
3.43 mL
Type
reactant
Reaction Step Three

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